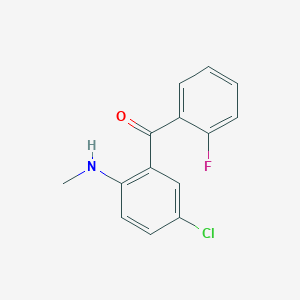

2-Methylamino-5-chloro-2'-fluorobenzophenone

Description

Propriétés

IUPAC Name |

[5-chloro-2-(methylamino)phenyl]-(2-fluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClFNO/c1-17-13-7-6-9(15)8-11(13)14(18)10-4-2-3-5-12(10)16/h2-8,17H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULELQOJFPCDNFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70336141 | |

| Record name | 2-Methylamino-5-chloro-2'-fluorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70336141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1548-36-3 | |

| Record name | 2-Methylamino-5-chloro-2'-fluorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70336141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Activité Biologique

2-Methylamino-5-chloro-2'-fluorobenzophenone (CAS No. 1548-36-3) is a synthetic compound that has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

This compound is characterized by the following chemical properties:

- Molecular Formula: C14H12ClFNO

- Molecular Weight: 263.7 g/mol

- Melting Point: Approximately 94.0 - 95.3 °C

- Purity: High-performance liquid chromatography (HPLC) purity typically exceeds 98% .

Synthesis

The synthesis of this compound typically involves the methylation of 2-amino-5-chloro-2'-fluorobenzophenone using dimethyl carbonate under catalytic conditions. The process yields high purity and is environmentally friendly, making it suitable for industrial applications .

Synthesis Method Overview

| Step | Reagents | Conditions | Yield | Purity |

|---|---|---|---|---|

| 1 | 2-amino-5-chloro-2'-fluorobenzophenone, dimethyl carbonate | Heated to 80 °C for 8 hours | ~90% | >98% |

| 2 | Filtration and recrystallization | Room temperature cooling and ethanol recrystallization | ~92% | >98% |

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes involved in neurotransmission and cell signaling pathways. It acts as a metabolite of diazepam, influencing GABAergic systems which are crucial for neuropharmacological effects .

Pharmacological Effects

- Cytotoxicity : Preliminary studies indicate that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including hepatocarcinoma (Huh7) and acute myeloid leukemia (THP-1) cells. The mechanism involves the induction of apoptosis through the modulation of key signaling pathways .

- Antiviral Activity : Research has also shown potential antiviral properties against coronaviruses and flaviviruses, suggesting that the compound may inhibit viral replication through interference with viral enzymes or host cell pathways .

- Enzyme Inhibition : The compound has demonstrated inhibitory effects on enzymes such as acetylcholinesterase and butyrylcholinesterase, which are relevant in the context of neurodegenerative diseases like Alzheimer's disease .

Case Studies

Several studies have explored the biological implications of this compound:

- Study on Cytotoxic Activity : A study evaluated the cytotoxic effects of various derivatives on cancer cell lines, revealing that certain modifications significantly enhanced their potency against Huh7 cells with IC50 values as low as 42 µM .

- Antiviral Evaluation : Another research focused on the antiviral efficacy against human coronaviruses, where compounds derived from this structure showed effective inhibition with EC50 values ranging from 42 to 66 µM, indicating strong potential for therapeutic applications in viral infections .

Applications De Recherche Scientifique

Pharmaceutical Development

Key Intermediate in Drug Synthesis

This compound is primarily utilized as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. It plays a crucial role in developing effective drug candidates with improved efficacy. For instance, it has been identified as a precursor for synthesizing benzodiazepines, which are widely used for their anxiolytic and sedative properties .

Case Study: Diazepam Synthesis

Diazepam (Valium), a well-known benzodiazepine, is synthesized using 2-Methylamino-5-chloro-2'-fluorobenzophenone as a key intermediate. The synthesis involves methylation processes that enhance the compound's therapeutic properties while minimizing side effects .

Analytical Chemistry

Reagent for Biomolecule Detection

In analytical chemistry, this compound serves as a reagent for detecting and quantifying specific biomolecules in complex mixtures. This application is essential for quality control in drug manufacturing and environmental analysis .

Example: Iron(III) Detection

The compound has been effectively used to determine iron(III) concentrations in environmental samples such as water and soil. Its electrophilic nature allows it to form stable complexes with iron, facilitating accurate measurement .

Material Science

Enhancing Material Properties

The compound is incorporated into the formulation of advanced materials, including polymers and coatings. Its unique chemical structure enhances thermal stability and chemical resistance, making materials suitable for demanding applications such as aerospace and automotive industries .

| Material Type | Properties Enhanced |

|---|---|

| Polymers | Increased thermal stability |

| Coatings | Enhanced chemical resistance |

Biological Research

Studying Enzyme Interactions

Researchers utilize this compound to study enzyme interactions and cellular processes. This research provides insights into biochemical pathways that can lead to new therapeutic strategies against various diseases .

Environmental Monitoring

Pollutant Detection

In environmental science, this compound aids in detecting pollutants in environmental samples. Its analytical capabilities help industries comply with regulatory standards and ensure public safety by monitoring harmful substances in ecosystems .

Comparaison Avec Des Composés Similaires

Chemical Identity :

- IUPAC Name: (5-Chloro-2-(methylamino)phenyl)(2-fluorophenyl)methanone

- CAS Registry Number : 1548-36-3

- Molecular Formula: C₁₄H₁₁ClFNO

- Molecular Weight : 263.70 g/mol

- Key Substituents: Methylamino (-NHCH₃) at position 2, chlorine at position 5 (phenyl ring A), and fluorine at position 2' (phenyl ring B).

Role in Pharmaceuticals: 2-Methylamino-5-chloro-2'-fluorobenzophenone is a benzophenone derivative used as an intermediate in synthesizing benzodiazepines and related drugs.

Comparison with Structural Analogs

2-Amino-5-chloro-2'-fluorobenzophenone (CAS 784-38-3)

- Structural Difference: Lacks the methyl group on the amino substituent.

- Molecular Formula: C₁₃H₉ClFNO

- Applications : Key intermediate in midazolam synthesis . Over 97 commercial suppliers exist, reflecting industrial scalability .

- Physicochemical Properties :

- Research Findings: Fluorine at 2' enhances metabolic stability compared to non-fluorinated analogs . Crystal packing involves C-H···F interactions, improving solid-state stability .

2-Amino-5-bromo-2'-fluorobenzophenone

2-Chloroacetamido-5-chloro-2'-fluorobenzophenone

- Structural Difference: Chloroacetamido (-NHCOCH₂Cl) group replaces methylamino.

- Research Findings: Exhibits strong intramolecular interactions, stabilizing its conformation . Crystallizes in the triclinic P-1 space group, similar to non-fluorinated analogs but with altered packing due to fluorine .

4-Chloro-4'-fluorobenzophenone (CAS 2069-48-9)

Key Data Table

*BP = Benzophenone

Research Insights

- Fluorine Effects : Fluorination at the 2' position enhances metabolic stability and influences crystal packing via C-H···F interactions .

- Halogen Substitution : Chlorine and bromine at position 5 modulate electronic effects and steric bulk, affecting reactivity in cyclocondensation reactions (e.g., benzodiazepine synthesis) .

Méthodes De Préparation

Reaction Conditions and Catalyst Characteristics

- Catalyst: High silica-alumina ratio NaY molecular sieve

- Relative crystallinity: 96–100%

- Silica to alumina ratio: 6.0–7.0

- Crystal size: 140–180 nm

- Methylating agent: Dimethyl carbonate (DMC)

- Molar ratio (DMC to substrate): 10:1 to 20:1

- Catalyst to substrate weight ratio: 0.3:1 to 0.8:1

- Reaction temperature: 80–90 °C

- Reaction time: Approximately 6.5 to 7.5 hours

- Reaction atmosphere: Typically atmospheric pressure; reaction can proceed under stirring

Reaction Mechanism

Under catalytic conditions, DMC acts as a methyl donor, transferring a methyl group to the amino nitrogen of 2-amino-5-chlorobenzophenone, yielding 2-methylamino-5-chlorobenzophenone. The molecular sieve catalyst facilitates the activation of DMC and improves selectivity for mono-methylation.

Experimental Data from Patent Embodiments

The following table summarizes key experimental data from several embodiments reported in CN105001105A:

| Embodiment | 2-Amino-5-chlorobenzophenone (g) | Dimethyl Carbonate (g) | Catalyst (g) | Temp (°C) | Reaction Time (h) | Yield (%) | Melting Point (°C) | HPLC Purity (%) |

|---|---|---|---|---|---|---|---|---|

| 1 | 231 | 900 | 186 | 90 | 6.5 | 91.8 | 94.2 – 95.1 | 98.7 |

| 2 | 231 | 1350 | 70 | 85 | 7.5 | 92.7 | 94.1 – 95.0 | 98.6 |

| 3 | 231 | 1800 | 116 | 90 | 7.0 | 92.2 | 94.2 – 95.3 | 99.1 |

| 4 | 231 | 1800 | 186 | 85 | 7.0 | 93.1 | 94.0 – 95.2 | 99.0 |

- Yields consistently exceed 90%, with high product purity (>98.5% by HPLC).

- The product is isolated as yellow needles after ethanol recrystallization.

- Reaction completion is monitored by residual starting material content (~0.3%).

Comparison to Traditional Methylation Methods

Traditional methylation methods often use toxic reagents like dimethyl sulfate or methyl chloride, which pose environmental and safety concerns. These methods also involve multiple steps such as tosylation and deprotection, increasing complexity and lowering overall yield (approximately 77.6% reported in some literature).

In contrast, the DMC/molecular sieve method:

- Uses a green methylating agent (dimethyl carbonate), which is non-toxic and environmentally benign.

- Employs a reusable solid catalyst, reducing waste and corrosion.

- Simplifies purification due to fewer by-products.

- Achieves higher yields and purity suitable for industrial scale.

Alternative Methods and Notes from Other Patents

Other patents describe preparation routes involving:

- Alkylation of tosyl-protected aminobenzophenones followed by detosylation under acidic conditions.

- Use of orthoesters and acid catalysts to form benzodiazepine intermediates from 2-amino-5-chloro-2'-fluorobenzophenone.

These methods, while effective, generally involve more steps or harsher reagents compared to the molecular sieve catalyzed methylation.

Summary Table of Preparation Methods

| Method | Methylating Agent | Catalyst/Conditions | Advantages | Disadvantages | Yield (%) |

|---|---|---|---|---|---|

| DMC + NaY Molecular Sieve | Dimethyl carbonate | High silica-alumina NaY, 80-90 °C | Green, reusable catalyst, high purity | Requires precise catalyst prep | 90–93 |

| Dimethyl sulfate + Tosylation | Dimethyl sulfate | Multi-step, acidic deprotection | Established chemistry | Toxic reagents, multi-step, lower yield | ~77.6 |

| Alkyl halide + Tosylation | Alkyl halide (e.g., methyl iodide) | Tosyl protection, acidic detosylation | Effective for substituted derivatives | Multi-step, harsh conditions | Variable |

| Orthoester + Acid catalyst | Orthoester (for further conversion) | Acid catalysis, 40-90 °C | Useful for benzodiazepine synthesis | Not direct methylation step | Not directly applicable |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-methylamino-5-chloro-2'-fluorobenzophenone, and what intermediates are critical in its preparation?

- Methodological Answer : The compound is synthesized via multi-step reactions, often starting with halogenated benzophenones. A key intermediate is 2-amino-5-chloro-2'-fluorobenzophenone , which undergoes alkylation or acylation to introduce the methylamino group. For example, reacting with methyl halides or using reductive amination with formaldehyde under controlled pH conditions . Characterization of intermediates via HPLC (for purity) and NMR (for structural confirmation) is essential to ensure fidelity at each step .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks for the aromatic protons (distinguishing chloro and fluoro substituents), methylamino group (~δ 2.8–3.2 ppm for CH3NH), and ketone carbonyl (~δ 190–200 ppm) .

- FT-IR : Confirm the presence of C=O (~1650–1700 cm⁻¹) and N-H stretches (~3300–3500 cm⁻¹) .

- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify the molecular ion [M+H]+ and fragmentation patterns .

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodological Answer : The compound is sensitive to light and moisture due to its aromatic amine and ketone groups. Store in amber glass vials under inert gas (e.g., argon) at –20°C. Degradation products (e.g., oxidized amines) can be monitored via TLC or LC-MS .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of this compound in multi-step protocols?

- Methodological Answer :

- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance nucleophilicity in alkylation steps .

- Catalysis : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve reaction rates in biphasic systems .

- Workflow Design : Implement inline purification (e.g., flash chromatography) after each step to minimize side-product accumulation .

Q. How should researchers resolve contradictory spectral data (e.g., unexpected NMR splitting patterns) for this compound?

- Methodological Answer :

- Variable-Temperature NMR : Perform experiments at elevated temperatures to assess dynamic effects (e.g., hindered rotation of the methylamino group) .

- Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict NMR chemical shifts and compare with experimental data .

- Isotopic Labeling : Synthesize deuterated analogs to isolate specific proton environments .

Q. What strategies are effective for scaling up this compound synthesis while maintaining enantiomeric purity (if applicable)?

- Methodological Answer :

- Chiral Chromatography : Use preparative HPLC with chiral stationary phases (e.g., amylose-derived columns) to separate enantiomers .

- Asymmetric Catalysis : Introduce chiral ligands (e.g., BINAP) during critical steps like reductive amination .

- Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., Raman spectroscopy) to detect crystallization-induced enantiomer enrichment .

Q. How can researchers address discrepancies in reported biological activity data for derivatives of this compound?

- Methodological Answer :

- Meta-Analysis : Compare datasets across studies, controlling for variables like assay type (e.g., cell-based vs. biochemical) and compound purity .

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing fluoro with other halogens) to isolate pharmacophore contributions .

- Dose-Response Curves : Re-evaluate activity using standardized protocols (e.g., IC50 determination with triplicate replicates) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.